

A Comparative Guide to the Experimental Data of 2-Nitrochalcone and Its Derivatives

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Compound of Interest

Compound Name: 2-Nitrochalcone

Cat. No.: B7765046

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This guide provides a comprehensive comparison of published experimental data on **2-Nitrochalcone** and its derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. The data presented is collated from various studies to offer an objective overview of the compound's performance and to aid in the reproducibility of key experiments.

Anticancer Activity

2-Nitrochalcones have demonstrated notable cytotoxic effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several **2-nitrochalcone** derivatives.

Table 1: Anticancer Activity of **2-Nitrochalcone** Derivatives (IC50 values in μM)

Compound/Derivative	Cell Line	IC50 (µM)	Reference
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)	KYSE-450 (Esophageal Squamous Cell Carcinoma)	4.97	[1]
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)	Eca-109 (Esophageal Squamous Cell Carcinoma)	9.43	[1]
2-nitrochalcones with 4-fluorophenyl substitution (3c)	A549 (Lung Adenocarcinoma)	-	[2]
2-nitrochalcones with 4-(1,1,2,2-tetrafluoroethoxy)phenyl substitution (3k)	A549 (Lung Adenocarcinoma)	-	[2]
Polymethoxylated chalcones with nitro groups	MCF-7 (Breast Cancer)	1.33 - 172.20	[3]
2-hydroxy-3-nitrochalcones	Raw-264.7 (Macrophage)	Minimal cytotoxicity	[4]
Nitro and CF3 substituted chalcones	T lymphocytes	6.1 - 8.9	[3]
4'-methoxy-2-nitrochalcone (MNC)	HCT116 (Colon Carcinoma)	15.18	

Note: A dash (-) indicates that the specific IC50 value was not provided in the abstract.

Synthesis of **2-Nitrochalcone** Derivatives (Claisen-Schmidt Condensation)

A common method for synthesizing chalcone derivatives is the base-catalyzed Claisen-Schmidt condensation.[1][5][6][7][8]

- Reactants: An appropriate aromatic acetophenone (e.g., 2-nitroacetophenone) (10 mmol) and a substituted benzaldehyde (10 mmol).[1]
- Solvent: Methanol (20 mL).[1]
- Catalyst: 40% (w/v) NaOH aqueous solution (3 mL) is added slowly.[1]
- Reaction Conditions: The mixture is stirred at room temperature overnight.[1]
- Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Purification: The resulting precipitate is isolated, washed with water and cold methanol, and then dried. Further purification can be achieved by crystallization from ethanol.[1] The purity of the synthesized compounds is often confirmed by ^1H and ^{13}C NMR, with samples of $\geq 95\%$ purity used for biological assays.[1]

Cell Viability Assay (CCK-8 Assay)

The anti-proliferative activity of the synthesized compounds is frequently assessed using a Cell Counting Kit-8 (CCK-8) assay.[1]

- Cell Seeding: Cancer cells (e.g., KYSE-450 and Eca-109) are seeded in 96-well plates.
- Treatment: Cells are treated with various concentrations of the chalcone derivatives.
- Incubation: The plates are incubated for specified time periods (e.g., 24h, 48h, 72h).
- Measurement: CCK-8 solution is added to each well, and the absorbance is measured at a specific wavelength to determine cell viability. The IC₅₀ values are then calculated.[1]

Apoptosis Analysis (Annexin V-FITC/PI Staining)

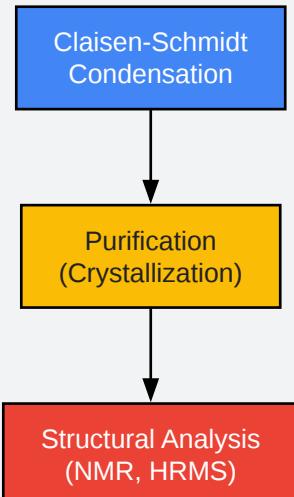
The induction of apoptosis is a key mechanism of anticancer agents.

- Method: The Annexin V-FITC/PI method is used to detect early and late apoptosis in cancer cells treated with **2-nitrochalcone** derivatives.[2]

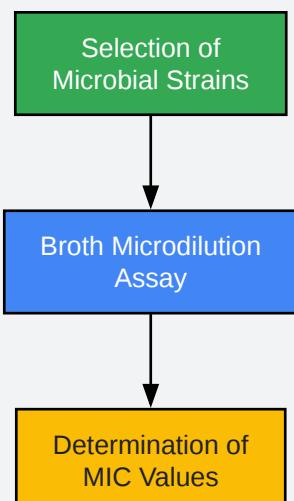
- Procedure: Treated cells are stained with Annexin V-FITC and Propidium Iodide (PI) and then analyzed by flow cytometry.

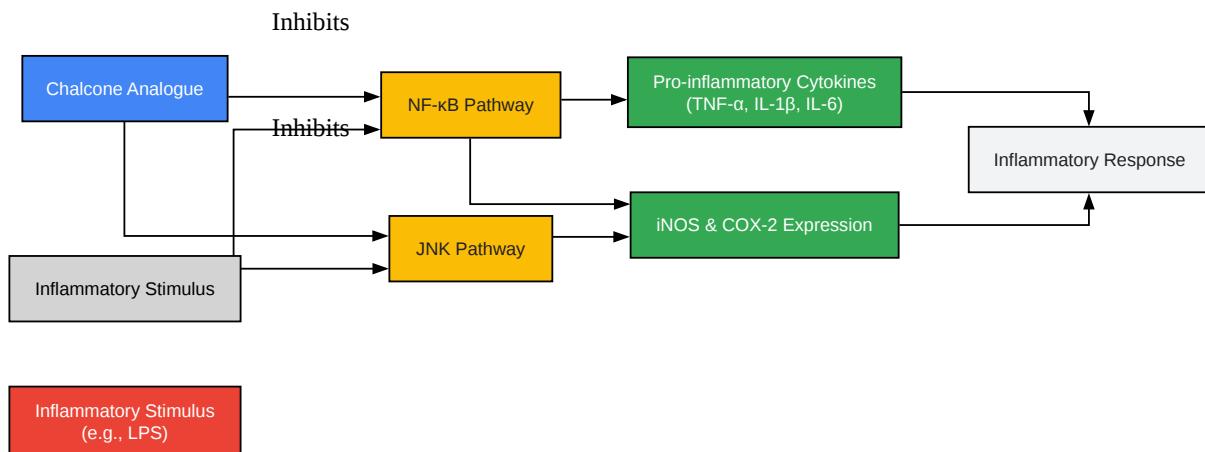
The anticancer effects of some chalcone derivatives are mediated through the induction of reactive oxygen species (ROS) accumulation, leading to cell cycle arrest and apoptosis.[\[1\]](#)

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